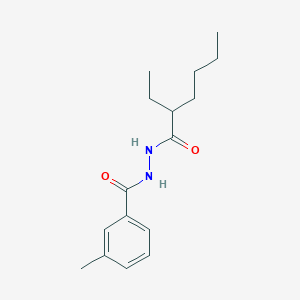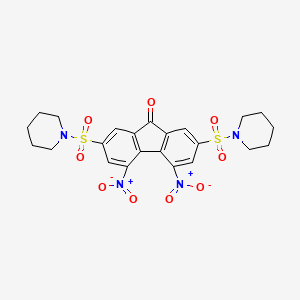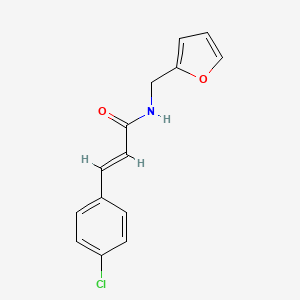
3-(5-amino-1H-benzimidazol-2-yl)propyl methyl benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(5-AMINO-1H-1,3-BENZODIAZOL-2-YL)PROPYL] 4-METHYL BENZENE-1,4-DICARBOXYLATE is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(5-AMINO-1H-1,3-BENZODIAZOL-2-YL)PROPYL] 4-METHYL BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 1,2-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions to form the benzimidazole core. Subsequent functionalization of the benzimidazole ring with appropriate reagents leads to the desired compound .
Industrial Production Methods: Industrial production of this compound may involve the use of high-throughput synthesis techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(5-AMINO-1H-1,3-BENZODIAZOL-2-YL)PROPYL] 4-METHYL BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
1-[3-(5-AMINO-1H-1,3-BENZODIAZOL-2-YL)PROPYL] 4-METHYL BENZENE-1,4-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 1-[3-(5-AMINO-1H-1,3-BENZODIAZOL-2-YL)PROPYL] 4-METHYL BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may act as an inhibitor of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Methylbenzimidazole: A derivative with enhanced antimicrobial properties.
Aminobenzimidazole: Known for its potential as an anticancer agent.
Uniqueness: 1-[3-(5-AMINO-1H-1,3-BENZODIAZOL-2-YL)PROPYL] 4-METHYL BENZENE-1,4-DICARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H19N3O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-O-[3-(6-amino-1H-benzimidazol-2-yl)propyl] 1-O-methyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H19N3O4/c1-25-18(23)12-4-6-13(7-5-12)19(24)26-10-2-3-17-21-15-9-8-14(20)11-16(15)22-17/h4-9,11H,2-3,10,20H2,1H3,(H,21,22) |
InChI Key |
MEGTUTHNPLCZTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OCCCC2=NC3=C(N2)C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-((phenoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11700594.png)
![N'~1~,N'~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11700598.png)
![N'-[(1Z)-1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide](/img/structure/B11700602.png)
![7-bromo-4-pentanoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11700610.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11700622.png)
![3-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11700624.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B11700638.png)

![(4E)-5-methyl-2-phenyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700648.png)
![2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11700656.png)
![N'-[(E)-(2-iodophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11700667.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)acetamide](/img/structure/B11700679.png)
